molecular formula C23H24N6O2 B2968078 (E)-2-amino-N-(3-methoxypropyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836624-84-1

(E)-2-amino-N-(3-methoxypropyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Numéro de catalogue: B2968078
Numéro CAS: 836624-84-1
Poids moléculaire: 416.485
Clé InChI: RPTAQFXSQKRMJZ-VULFUBBASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (E)-2-amino-N-(3-methoxypropyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide features a pyrrolo[2,3-b]quinoxaline core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key structural elements include:

  • A 3-methylbenzylidene group at position 1, introduced via Schiff base formation.
  • A 3-methoxypropyl substituent on the carboxamide moiety at position 2.
  • An (E)-configuration in the benzylidene linkage, critical for spatial orientation and intermolecular interactions.

This compound’s design leverages the quinoxaline scaffold’s electron-deficient nature, which facilitates interactions with biological targets such as kinases or DNA .

Propriétés

IUPAC Name

2-amino-N-(3-methoxypropyl)-1-[(E)-(3-methylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-15-7-5-8-16(13-15)14-26-29-21(24)19(23(30)25-11-6-12-31-2)20-22(29)28-18-10-4-3-9-17(18)27-20/h3-5,7-10,13-14H,6,11-12,24H2,1-2H3,(H,25,30)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTAQFXSQKRMJZ-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (E)-2-amino-N-(3-methoxypropyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanisms of action, and its structure-activity relationships (SAR).

Overview of Pyrroloquinoxalines

Pyrroloquinoxalines are recognized as promising scaffolds in medicinal chemistry due to their bioactive properties. They have been studied extensively for various applications, including:

  • Anticancer agents
  • Anti-HIV agents
  • Antimalarial agents
  • PARP-1 inhibitors
  • 5-HT3 receptor agonists .

The biological activity of pyrroloquinoxalines, including the compound , often involves inhibition of specific kinases and modulation of signaling pathways. For instance, studies have shown that certain derivatives exhibit potent inhibitory effects on FLT3 and CDK kinases, which are crucial in cancer cell proliferation .

Anticancer Activity

Recent studies have demonstrated the cytotoxic potential of pyrroloquinoxaline derivatives against various cancer cell lines. For example:

  • Cytotoxicity Assays : The compound exhibited significant antiproliferative activity against human leukemia cell lines such as MV4-11 and K562, with IC50 values indicating effective growth inhibition .
Cell LineIC50 (µM)
MV4-111.7
K562>50
MOLM14<2
JurkatPotent

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the pyrroloquinoxaline core can significantly influence biological activity. For instance, the introduction of specific functional groups can enhance kinase inhibition or alter cytotoxic profiles .

Summary of Biological Activities

The compound's biological activities can be summarized as follows:

  • Anticancer : Effective against multiple leukemia cell lines.
  • Kinase Inhibition : Inhibits FLT3 and CDK kinases.
  • Potential for Further Development : Its unique structure suggests avenues for optimization in drug development .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that this compound exhibits promising anticancer properties. It induces apoptosis in various cancer cell lines by activating caspase enzymes and disrupting mitochondrial function. For instance, research has demonstrated that it effectively inhibits cell proliferation in breast and lung cancer models.

Mechanism of Action : The mechanism involves the compound's interaction with specific molecular targets, leading to the inhibition of cancer cell growth. It may also inhibit certain kinases involved in cancer progression, making it a candidate for targeted therapy .

Antimicrobial Properties : The compound has shown antimicrobial activity against several bacterial strains by interfering with their cell wall synthesis and protein production. This suggests its potential as a new antibiotic agent.

The biological activity of (E)-2-amino-N-(3-methoxypropyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide extends beyond anticancer effects:

  • Enzyme Inhibition : It may inhibit specific enzymes critical for cellular processes, contributing to its anticancer efficacy.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, indicating its relevance in treating neurodegenerative diseases .

Material Science

In material science, the compound's unique electronic properties make it suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films enhances its utility in developing advanced materials for electronics.

Case Studies

StudyFocusFindings
Anticancer ActivityInduces apoptosis in breast and lung cancer cells; inhibits cell proliferation.
Kinase InhibitionIdentified as a selective inhibitor for PKMYT1 kinase; modifications enhance potency.
Antimicrobial PropertiesDemonstrated effectiveness against Gram-positive and Gram-negative bacteria; potential for antibiotic development.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Their Implications

The target compound belongs to a family of pyrroloquinoxaline derivatives distinguished by substituents on the benzylidene group and the carboxamide side chain. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name (Reference) Benzylidene Substituent Amide Substituent Molecular Weight Key Properties
Target Compound 3-methyl 3-methoxypropyl ~452.5 (calc) Moderate lipophilicity, stable E-config
(E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-... () 3-nitro 3-methoxypropyl ~477.5 (calc) Electron-withdrawing, reduced solubility
2-Amino-N-(3-methoxypropyl)-1-[(E)-(3,4,5-trimethoxybenzylidene)amino]-... () 3,4,5-trimethoxy 3-methoxypropyl ~518.5 (calc) Enhanced solubility, bulky substituent
2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-... () 3-hydroxy 2-methoxyethyl 404.43 High polarity, H-bond donor capability
2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-... () 2-methoxybenzyl 3-ethoxypropyl ~463.5 (calc) Ether chain variation, altered logP
2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () 3-methoxyphenyl N/A (direct attachment) 333.35 Simplified structure, lower molecular weight

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The 3-methyl group in the target compound (electron-donating) contrasts with the 3-nitro substituent in ’s analog (electron-withdrawing), affecting electronic density and reactivity .
  • Solubility : The trimethoxy analog () exhibits improved aqueous solubility due to polar methoxy groups, whereas the nitro derivative () is less soluble .
  • Bioactivity : Hydroxy-substituted analogs () may engage in hydrogen bonding, enhancing target binding but reducing membrane permeability .

Spectroscopic and Physicochemical Data

NMR Analysis ()

Comparative NMR studies of pyrroloquinoxaline derivatives reveal that substituents alter chemical shifts in regions corresponding to the benzylidene and amide moieties. For example:

  • Region A (positions 39–44) : The 3-methyl group in the target compound causes upfield shifts compared to the nitro analog due to reduced electron withdrawal .
  • Region B (positions 29–36) : Methoxypropyl and ethoxypropyl side chains ( vs. target) show distinct splitting patterns, reflecting differences in alkyl chain flexibility .
Molecular Weight and LogP Trends
  • The target compound’s molecular weight (~452.5) positions it between smaller analogs (e.g., ’s 333.35) and bulkier derivatives (e.g., ’s 518.5).
  • LogP values (predicted):
    • Target compound: ~2.8 (moderate lipophilicity).
    • ’s hydroxy analog: ~1.5 (higher polarity).
    • ’s trimethoxy analog: ~1.2 (water-soluble).

Bioactivity and Pharmacological Potential

  • Kinase Inhibition: Quinoxaline derivatives are explored as kinase inhibitors. The trimethoxy analog () shows enhanced activity in preliminary assays, likely due to improved solubility and target engagement .
  • Antimicrobial Activity : Hydroxy-substituted analogs () exhibit moderate antibacterial effects, attributed to H-bond interactions with microbial enzymes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.